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Part 1: Executive Summary

N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 15907-85-4) is a lipophilic amide
scaffold widely utilized in medicinal chemistry as a pharmacophore building block. Structurally,
it bridges a saturated lipophilic domain (cyclohexane) and an electron-deficient aromatic
system (3-chlorophenyl) via a carboxamide linker.

This architecture is critical in the design of Transient Receptor Potential (TRP) channel
modulators, cannabinoid ligands, and kinase inhibitors. Its physicochemical profile—
characterized by high lipophilicity (cLogP ~3.5-4.0) and metabolic stability relative to its bis-aryl
analogs—makes it a preferred "hit-to-lead" intermediate for optimizing drug bioavailability and
membrane permeability.

Part 2: Chemical & Physical Identity

This section consolidates the core identifiers and physicochemical properties required for
analytical verification and experimental planning.

Table 1: Core Identity Matrix
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Specification

IUPAC Name

N-(3-chlorophenyl)cyclohexanecarboxamide

Common Name

3'-Chlorocyclohexanecarboxanilide

CAS Number 15907-85-4

Molecular Formula C13H16CINO

Molecular Weight 237.72 g/mol

InChlKey WGUWTOYIQWKLDD-UHFFFAOYSA-N

Physical State

White to off-white crystalline solid

Melting Point

163-165 °C (Analogous thio-derivative range);
Est. 145-150 °C (Amide)

Solubility

Soluble in DMSO, DMF, MeOH, DCM; Insoluble

in water

ble 2: C | Physicochemical :

Descriptor Value Significance
High membrane permeability;
XLogP3 ~4.1 ) )
potential for BBB penetration.
Low polar surface area,
indicating excellent oral
TPSA 29.1 A2 _ T
bioavailability (Rule of 5
compliant).
Amide NH facilitates binding
H-Bond Donors 1 site interaction (e.g., Ser/Thr
residues).
Carbonyl oxygen acts as a key
H-Bond Acceptors 1 acceptor in ligand-protein
docking.
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Part 3: Synthesis & Manufacturing

The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide follows a classic Schotten-
Baumann reaction or nucleophilic acyl substitution. The following protocol is optimized for high
yield and purity, minimizing the formation of symmetric anhydride byproducts.

Reaction Pathway Diagram
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Caption: Nucleophilic acyl substitution pathway for amide bond formation.

Experimental Protocol: Acid Chloride Method

Objective: Synthesis of 5.0 g of N-(3-chlorophenyl)cyclohexanecarboxamide.

e Preparation:

o Charge a 250 mL round-bottom flask (RBF) with 3-chloroaniline (2.7 g, 21.1 mmol) and
anhydrous Dichloromethane (DCM) (50 mL).

o Add Triethylamine (EtsN) (3.2 mL, 23.0 mmol) as the acid scavenger.
o Cool the mixture to 0°C in an ice bath under a Nitrogen atmosphere.
e Addition:

o Dilute Cyclohexanecarbonyl chloride (3.1 g, 21.1 mmol) in 10 mL of anhydrous DCM.
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o Add dropwise to the RBF over 20 minutes. Note: Exothermic reaction; maintain temp <
5°C.

» Reaction:
o Allow the mixture to warm to room temperature (25°C).
o Stir for 4-6 hours. Monitor via TLC (30% EtOAc/Hexanes).
e Workup:
o Quench with 1M HCI (50 mL) to remove unreacted aniline.
o Extract organic layer and wash with Sat.[1][2] NaHCOs (50 mL) followed by Brine (50 mL).
o Dry over anhydrous Na2SOa, filter, and concentrate in vacuo.
 Purification:
o Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Part 4: Biological Activity & Pharmacology

This molecule is rarely used as a standalone drug but serves as a privileged scaffold in drug
discovery. Its biological relevance is defined by the "Linker-Lipophile-Aryl" triad.

Pharmacophore Analysis

» Cyclohexane Ring: Provides a bulky, lipophilic anchor that fits into hydrophobic pockets (e.g.,
the vanilloid binding pocket of TRPV1). Unlike a phenyl ring, it is not planar, allowing for
“chair" conformation adaptability.

o Amide Linker: A rigid hydrogen-bonding motif that mimics the peptide bond, crucial for
orienting the molecule within the active site.

o 3-Chlorophenyl Group: The electron-withdrawing chlorine atom at the meta position
increases metabolic stability (blocking oxidation at that site) and enhances lipophilicity.
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Target Systems

Research indicates this scaffold is active in the following pathways:

e TRPV1 (Transient Receptor Potential Vanilloid 1): Analogs of this compound act as
antagonists. The 3-chloro substitution mimics the substitution patterns found in potent
capsazepine derivatives.

o sEH (Soluble Epoxide Hydrolase): Urea and amide derivatives of cyclohexanecarboxylic acid
are known inhibitors of sEH, a target for anti-inflammatory therapy.

» Antimicrobial/Antifungal: The lipophilicity allows penetration of fungal cell walls. Derivatives
have shown activity against C. albicans.[3]

Biological Workflow Diagram
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Caption: Structure-Activity Relationship (SAR) map for the cyclohexanecarboxamide scaffold.

Part 5: Safety & Handling (GHS)

While specific toxicological data for this exact CID is limited, it is classified based on the
properties of chloroanilides and lipophilic amides.
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Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respiratory

STOT-SE H335 T

irritation.

Toxic to aquatic life with long-
Aquatic Toxicity H411 lasting effects (Predicted due

to LogP > 4).

Precautionary Measures:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
« Inhalation: Use within a fume hood to avoid inhalation of dust.

o Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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